molecular formula C23H22F3NO4 B380803 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B380803
M. Wt: 433.4g/mol
InChI Key: PJSVVGVLPLVIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidin-1-ylmethyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.

    Attachment of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Incorporation of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced through an etherification reaction using a suitable dimethylphenol derivative and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonate (CF3SO3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various trifluoromethyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and interactions due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is not well-documented in the literature. its structural features suggest that it may interact with specific molecular targets and pathways, potentially involving hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group.

    3-(3,5-dimethylphenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the pyrrolidin-1-ylmethyl group and has a methyl group instead.

    3-(3,5-dimethylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group, pyrrolidin-1-ylmethyl group, and dimethylphenoxy group in 3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE makes it unique compared to similar compounds

Properties

Molecular Formula

C23H22F3NO4

Molecular Weight

433.4g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C23H22F3NO4/c1-13-9-14(2)11-15(10-13)30-21-19(29)16-5-6-18(28)17(12-27-7-3-4-8-27)20(16)31-22(21)23(24,25)26/h5-6,9-11,28H,3-4,7-8,12H2,1-2H3

InChI Key

PJSVVGVLPLVIJS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F)C

Origin of Product

United States

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